molecular formula C12H18O2S B187780 (1-Adamantylthio)acetic acid CAS No. 95769-28-1

(1-Adamantylthio)acetic acid

Cat. No. B187780
CAS RN: 95769-28-1
M. Wt: 226.34 g/mol
InChI Key: DMZIQLZIXCFDQQ-UHFFFAOYSA-N
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Description

“(1-Adamantylthio)acetic acid” is a chemical compound with the CAS Number: 95769-28-1 and a linear formula of C12H18O2S . The IUPAC name for this compound is (1-adamantylsulfanyl)acetic acid .


Molecular Structure Analysis

The molecular structure of “(1-Adamantylthio)acetic acid” is represented by the InChI code: 1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) . The molecular weight of this compound is 226.34 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Adamantylthio)acetic acid” include a molecular weight of 226.34 . The compound has a linear formula of C12H18O2S .

Scientific Research Applications

Drug Delivery Systems

(1-Adamantylthio)acetic acid, as an adamantane derivative, is known for its application in drug delivery systems. The adamantane moiety is utilized in the design and synthesis of new drug delivery systems due to its unique structural properties that enhance the stability and targeting of pharmaceutical compounds .

Surface Recognition Studies

The compound’s structural features also make it suitable for surface recognition studies. These studies are crucial for understanding how drugs interact with biological membranes and can lead to improved drug formulations .

Synthesis of Hindered Ketenes

In chemical synthesis, (1-Adamantylthio)acetic acid can be used to synthesize sterically hindered ketenes, which are valuable intermediates in organic chemistry for various synthesis reactions .

Proteomics Research

This compound is also used in proteomics research, where it may be involved in the study of protein structures, functions, and interactions. Its unique properties can aid in the identification and analysis of proteins .

Medicinal Chemistry

In medicinal chemistry, adamantane derivatives are valued for their biological activity. (1-Adamantylthio)acetic acid could be used to develop new medicinal compounds with improved efficacy and reduced side effects .

Catalyst Development

The structural rigidity and stability of adamantane derivatives make them suitable for catalyst development. They can be used to create catalysts that facilitate chemical reactions without undergoing permanent changes themselves .

Nanomaterials Design

Adamantane derivatives are also applied in the design of nanomaterials. Their robust structure can contribute to the development of materials with novel properties for use in various technological applications .

Stimulus-responsive Materials

Lastly, the unique stimulus-responsive properties of adamantane derivatives allow them to be used in creating materials that change their behavior in response to external stimuli, which has implications for smart material design .

properties

IUPAC Name

2-(1-adamantylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZIQLZIXCFDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353558
Record name (Adamantan-1-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Adamantylthio)acetic acid

CAS RN

95769-28-1
Record name (Adamantan-1-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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